molecular formula C10H10ClNO2S2 B2974581 2-(3-Chloropropylsulfonyl)-1,3-benzothiazole CAS No. 2602-79-1

2-(3-Chloropropylsulfonyl)-1,3-benzothiazole

Cat. No. B2974581
CAS RN: 2602-79-1
M. Wt: 275.77
InChI Key: HTKIHQWQBNERHR-UHFFFAOYSA-N
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Description

“2-(3-Chloropropylsulfonyl)-1,3-benzothiazole” is a complex organic compound. It likely contains a benzothiazole ring, which is a type of heterocyclic compound, and a 3-chloropropylsulfonyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts . Another common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of a benzothiazole ring and a 3-chloropropylsulfonyl group. The boron atom in similar compounds is typically sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex. For instance, similar compounds have been used in reactions involving the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds, such as 3-Chloropropanesulfonyl chloride, have properties like a molecular weight of 177.05 g/mol and a density of 1.456 g/mL at 25 °C .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For instance, similar compounds can be harmful if swallowed and may cause skin burns and eye damage .

properties

IUPAC Name

2-(3-chloropropylsulfonyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2S2/c11-6-3-7-16(13,14)10-12-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKIHQWQBNERHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloropropylsulfonyl)-1,3-benzothiazole

CAS RN

2602-79-1
Record name 2-(3-chloropropanesulfonyl)-1,3-benzothiazole
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